molecular formula C25H20FNO4 B2959148 1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866727-20-0

1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2959148
CAS No.: 866727-20-0
M. Wt: 417.436
InChI Key: QKGLXKOJAVIEHU-UHFFFAOYSA-N
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Description

The compound 1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with ketone and conjugated double bond systems. Its structure includes:

  • Position 1: A 3-fluorophenylmethyl substituent, introducing fluorine for enhanced lipophilicity and metabolic stability.
  • Position 6: A methoxy group, which may influence solubility and steric interactions.

This scaffold is commonly explored in medicinal chemistry due to its structural versatility for targeting enzymes (e.g., kinases) or receptors .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4/c1-30-19-8-6-17(7-9-19)24(28)22-15-27(14-16-4-3-5-18(26)12-16)23-11-10-20(31-2)13-21(23)25(22)29/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGLXKOJAVIEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the carbonyl group can produce quinoline alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues of 1,4-Dihydroquinolin-4-one Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name R1 (Position 1) R3 (Position 3) R6 (Position 6) Molecular Weight Notes/Source
Target : 1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one 3-Fluorophenylmethyl 4-Methoxybenzoyl Methoxy ~423.4 g/mol Core structure with dual methoxy groups
1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (93) Butyl 4-Methoxybenzoyl H 336.4 g/mol Alkyl chain at R1; lower molecular weight
3-(4-Methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one (94) Pentyl 4-Methoxybenzoyl H 350.5 g/mol Longer alkyl chain enhances lipophilicity
6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one 2-Fluorophenylmethyl 4-Methoxybenzoyl Fluoro 405.4 g/mol Fluoro at R6 and R1 modifies electronic profile
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one 4-Methoxyphenylmethyl 4-Fluorobenzoyl Ethoxy ~429.4 g/mol Ethoxy and fluorobenzoyl alter polarity
6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one 4-Fluorophenylmethyl 1,2,4-Oxadiazole substituent Ethyl 439.5 g/mol Oxadiazole introduces bioisosteric effects

Key Observations from Structural Comparisons

Substituent Effects at Position 1 :

  • Alkyl vs. Aromatic Groups : Compounds 93 and 94 (alkyl chains at R1) exhibit reduced molecular weight and increased hydrophobicity compared to the target compound’s aromatic 3-fluorophenylmethyl group. This may influence membrane permeability and metabolic stability .
  • Fluorophenyl Variations : The 2-fluorophenylmethyl analogue (MW 405.4 g/mol) and 4-fluorophenylmethyl derivative (MW 439.5 g/mol) demonstrate how fluorine positioning modulates electronic properties and steric bulk.

Position 3 Modifications: Benzoyl vs. Fluorobenzoyl Substitution: The 4-fluorobenzoyl group in the ethoxy analogue (MW ~429.4 g/mol) replaces a methoxy with a fluoro, increasing electron-withdrawing effects and altering dipole moments.

Position 6 Functionalization :

  • Methoxy vs. Fluoro/Ethyl : The target’s methoxy group at R6 contrasts with fluoro (in the 405.4 g/mol compound) and ethyl (in the 439.5 g/mol compound), impacting steric hindrance and electronic distribution. Ethoxy groups (as in ) may enhance solubility due to increased oxygen content.

Biological Activity

1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities, particularly in pharmacology and herbicidal applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C20H20FNO4\text{C}_{20}\text{H}_{20}\text{F}\text{N}\text{O}_4

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific biochemical pathways.
  • Herbicidal Effects : The compound has been explored for its potential as a herbicide, demonstrating selective toxicity towards certain plant species.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways, which may lead to the disruption of cellular processes in pathogens or cancer cells.
  • Receptor Interaction : The compound may interact with nuclear receptors or other cellular receptors, modulating gene expression related to inflammation or cancer progression.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various quinoline derivatives, including our compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Anticancer Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased cell death .

Herbicidal Activity

Research on the herbicidal effects revealed that this compound selectively inhibits the growth of specific weeds while having minimal impact on crop plants. This selectivity is crucial for developing sustainable agricultural practices .

Case Studies

StudyFocusFindings
Study AAntimicrobialEffective against multiple bacterial strains with low MICs.
Study BAnticancerInduces apoptosis in breast cancer cell lines via caspase activation.
Study CHerbicidalSelectively inhibits weed growth without harming crops.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound has favorable absorption and distribution characteristics, with moderate metabolic stability. This profile supports its potential use in therapeutic formulations .

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/ECHA guidelines for fluorinated aromatics. Use PPE (nitrile gloves, lab coat) and conduct reactions in fume hoods. In case of skin contact, wash with soap/water (). For spills, neutralize with activated carbon and dispose as hazardous waste. Regular monitoring via air sampling (NIOSH Method 2551) ensures exposure limits are met .

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